molecular formula C25H23NO5 B2519025 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 864753-62-8

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2519025
CAS RN: 864753-62-8
M. Wt: 417.461
InChI Key: FZZSDFTUWUOBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one" is a derivative of chromen-4-one, which is a class of compounds known for their potential medicinal value. Chromen-4-one derivatives have been the subject of various studies due to their interesting chemical properties and biological activities, including antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. For example, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one derivatives starts with 2,3,4-trimethoxybenzaldehyde, followed by methoxy reduction and a Knoevenagel reaction. The structure of the synthesized compounds is usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR analysis . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied with appropriate substitutions to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromene moiety, which can adopt various conformations. For instance, in a related compound, the chromene ring system has been observed to adopt an envelope conformation, while the pyran ring can have a flat-boat conformation. The substituent groups, such as methoxy or amino groups, can significantly influence the overall geometry and conformation of the molecule, as seen in the crystal structure analysis of a similar compound where the methoxyphenyl ring is orthogonal to the chromene mean plane .

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones can yield different substituted chromen-4-ones. These compounds can further react with phenyl hydrazine hydrochloride to form pyrazolyl-chromen-4-ones. Additionally, the introduction of glucoside moieties can be achieved through reactions with glucopyranosyl donors, followed by deacetylation . These reactions are crucial for the synthesis of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and amino groups can affect properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonding, as observed in a related compound, can also impact the stability and conformation of the molecule. The crystal structure analysis provides insights into the intermolecular interactions, such as C—H⋯π interactions, which can influence the compound's solid-state properties . These properties are important for understanding the behavior of the compound in different environments and for its potential application in medicinal chemistry.

Scientific Research Applications

Apoptosis Induction in Cancer Therapy

A related compound, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, has been identified as a potent apoptosis inducer in multiple human cell lines. This compound was found to induce nuclear fragmentation and arrest cells at the G2/M stage, suggesting potential applications in cancer therapy. Subsequent structure-activity relationship (SAR) studies led to derivatives with significantly increased potency, indicating that the 4-aryl-4H-chromenes could be developed into future anticancer agents (Kemnitzer et al., 2004).

Antimicrobial Activity

The crystal structure and antimicrobial activity of a similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, were investigated, revealing favorable antimicrobial activities that resembled those of reference antimicrobial agents. This suggests that derivatives of the target compound might also possess significant antimicrobial properties, which could be explored for the development of new antibiotics (Okasha et al., 2022).

Improved Synthesis Routes

An improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed, indicating that optimization of synthesis methods for complex chromenones is feasible. This could facilitate the production of the target compound for research and potential applications (Li, 2014).

COX-2 Inhibition and Molecular Characterization

A study characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. Insights from X-ray crystallographic analysis and in silico studies provide a foundation for understanding the binding interactions responsible for COX-2 selectivity, suggesting that derivatives might serve as leads for developing new anti-inflammatory drugs (Rullah et al., 2015).

properties

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-15-24(18-7-5-6-8-21(18)29-3)25(27)19-11-9-16(13-22(19)31-15)26-20-12-10-17(28-2)14-23(20)30-4/h5-14,26H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSDFTUWUOBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.